N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide
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Overview
Description
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains a benzodioxole moiety, a fluoropyrimidine group, and a piperazine ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide typically involves multiple steps, including the formation of the benzodioxole and fluoropyrimidine intermediates, followed by their coupling with the piperazine ring. Common synthetic routes include:
Formation of Benzodioxole Intermediate: This step involves the reaction of catechol with formaldehyde under acidic conditions to form the benzodioxole ring.
Synthesis of Fluoropyrimidine Intermediate: The fluoropyrimidine moiety is synthesized through the reaction of a pyrimidine derivative with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).
Coupling Reaction: The benzodioxole and fluoropyrimidine intermediates are then coupled with a piperazine derivative under basic conditions, typically using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoropyrimidine moiety, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with various functional groups.
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-Benzodioxol-5-yl)-2,2,2-trifluoroacetamide
- 2-(1,3-Benzodioxol-5-yl)-1-methyl-5-oxo-3-pyrrolidinecarboxylic acid
- Ethyl 3-(1,3-benzodioxol-5-yl)-2-methyl-2-oxiranecarboxylate
Uniqueness
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide stands out due to its unique combination of a benzodioxole moiety, a fluoropyrimidine group, and a piperazine ring. This structural diversity provides it with a wide range of chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O4/c18-12-7-19-16(20-8-12)23-4-3-22(9-15(23)24)17(25)21-6-11-1-2-13-14(5-11)27-10-26-13/h1-2,5,7-8H,3-4,6,9-10H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXNXUXYOCSSRFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)NCC2=CC3=C(C=C2)OCO3)C4=NC=C(C=N4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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